molecular formula C12H20N4O2 B6626388 N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide

Cat. No. B6626388
M. Wt: 252.31 g/mol
InChI Key: OHQHAAPVGBGBKD-UHFFFAOYSA-N
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Description

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide, also known as MPEP, is a drug that has been extensively studied for its potential use in treating various neurological disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating synaptic plasticity and neurotransmitter release.

Mechanism of Action

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. Activation of mGluR5 leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which leads to the release of intracellular calcium and the activation of protein kinase C (PKC). N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide blocks the binding of glutamate to the mGluR5 receptor, which prevents the activation of these intracellular signaling pathways.
Biochemical and Physiological Effects:
N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide has been shown to have a number of biochemical and physiological effects, including the modulation of synaptic plasticity, neurotransmitter release, and neuronal excitability. N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide has a number of advantages for use in lab experiments, including its high selectivity for the mGluR5 receptor, its ability to penetrate the blood-brain barrier, and its relatively low toxicity. However, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide has a relatively short half-life and may require frequent dosing in some experiments. In addition, N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide may have off-target effects on other glutamate receptors, which may complicate the interpretation of some experiments.

Future Directions

There are a number of future directions for research on N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide, including the development of more selective mGluR5 antagonists, the investigation of the potential use of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide in combination with other drugs for the treatment of neurological disorders, and the exploration of the role of mGluR5 in other physiological processes, such as learning and memory. Additionally, the potential use of N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide as a tool for investigating the role of mGluR5 in various neurological disorders warrants further investigation.

Synthesis Methods

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide can be synthesized using a variety of methods, including solid-phase synthesis, solution-phase synthesis, and microwave-assisted synthesis. The most commonly used method involves the reaction of 1-(2-methoxyethyl)pyrazole-4-boronic acid with N-Boc-pyrrolidine-1-carboxamide in the presence of a palladium catalyst.

Scientific Research Applications

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide has been extensively studied for its potential use in treating various neurological disorders, including Fragile X syndrome, Parkinson's disease, and addiction. Fragile X syndrome is a genetic disorder that causes intellectual disability and behavioral problems, and is caused by a mutation in the FMR1 gene, which leads to decreased expression of the Fragile X mental retardation protein (FMRP). N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide has been shown to improve cognitive function and reduce hyperactivity in animal models of Fragile X syndrome.
Parkinson's disease is a neurodegenerative disorder that affects movement and is caused by the degeneration of dopaminergic neurons in the substantia nigra. N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease.
Addiction is a complex disorder that involves changes in the brain's reward system, and is associated with increased glutamate release in the nucleus accumbens. N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide has been shown to reduce drug-seeking behavior and relapse in animal models of addiction.

properties

IUPAC Name

N-[[1-(2-methoxyethyl)pyrazol-4-yl]methyl]pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-18-7-6-16-10-11(9-14-16)8-13-12(17)15-4-2-3-5-15/h9-10H,2-8H2,1H3,(H,13,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQHAAPVGBGBKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)CNC(=O)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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